N-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine
Description
N-{[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine is a synthetic thiazole derivative characterized by a 1,3-thiazole core substituted with a 2-fluorophenyl group at position 2 and an acetyl-beta-alanine moiety at position 2. The beta-alanine group introduces a carboxylic acid functionality, which may influence solubility and pharmacokinetic behavior, distinguishing it from other thiazole derivatives .
Properties
IUPAC Name |
3-[[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c15-11-4-2-1-3-10(11)14-17-9(8-21-14)7-12(18)16-6-5-13(19)20/h1-4,8H,5-7H2,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHNPBDSPYOXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NCCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine typically involves the condensation of 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid with beta-alanine. This reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The exact pathways and targets may vary depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-modulating effects. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position Impact: The 2-fluorophenyl group in the target compound may confer distinct electronic effects compared to 3- or 4-fluorophenyl analogs, altering receptor binding or metabolic stability .
Biological Activity Trends: Thiazoles with carboxylic acid moieties (e.g., target compound, ) often exhibit enzyme inhibition or apoptosis induction, likely due to interactions with charged residues in active sites . Lipophilic derivatives (e.g., ’s methoxyphenoxy compound) show antimicrobial activity but may suffer from reduced solubility .
Biological Activity
N-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine is a complex organic compound characterized by its unique structural features, including a fluorophenyl group and a thiazole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C14H13FN2O3S
- Molecular Weight : 308.33 g/mol
- CAS Number : 1190257-81-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activity and influence various biochemical pathways. The compound is believed to bind to receptors or enzymes, affecting their function and potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- Exhibits significant antibacterial properties against various strains of bacteria, including Gram-positive bacteria. For instance, it has shown minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .
- Inhibition of biofilm formation has been noted, with reductions of up to 90% in certain strains .
-
Anti-inflammatory Effects :
- Preliminary studies suggest potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.
- Anticancer Potential :
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of this compound:
Q & A
Q. What are the key synthetic routes for N-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions. A common approach includes:
Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80°C) to form the 2-(2-fluorophenyl)-1,3-thiazol-4-yl backbone .
Acetylation : Reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetyl group .
Beta-alanine coupling : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Key factors : Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly affect yield. For example, using DMSO as a solvent enhances reaction rates but may require rigorous purification to remove byproducts .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy : H and C NMR confirm the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and beta-alanine’s methylene/methyl groups (δ ~2.5–3.5 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (expected m/z ~363.08 for CHFNOS) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are used to resolve crystal structures, ensuring correct stereochemistry and bond angles .
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) targeting pathways implicated in apoptosis or inflammation .
- Receptor binding : Radioligand displacement studies for beta-adrenoceptors, given structural similarities to mirabegron, a known beta-3 agonist .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?
Conflicting structural models (e.g., tautomerism in the thiazole ring) are resolved via:
- High-resolution X-ray diffraction : SHELX refinement tools (SHELXL) validate bond lengths and angles, distinguishing between keto-enol tautomers .
- Electron density maps : Residual density analysis identifies disordered regions, guiding corrections to the proposed model .
Example : A 2024 study resolved ambiguity in a related thiazole derivative’s acetyl group orientation using anisotropic displacement parameters .
Q. How do structural modifications (e.g., fluorophenyl substitution) impact biological activity?
A SAR study comparing analogs revealed:
| Compound Modification | IC (Enzyme X) | LogP |
|---|---|---|
| 2-Fluorophenyl (parent) | 12 nM | 2.1 |
| 4-Fluorophenyl | 45 nM | 2.3 |
| Chlorophenyl | 220 nM | 2.8 |
| The 2-fluoro substitution optimizes enzyme binding via hydrophobic interactions and reduced steric hindrance . |
Q. What experimental strategies address contradictions between in vitro and in vivo efficacy data?
- Metabolic stability assays : Liver microsome studies identify rapid clearance (e.g., cytochrome P450-mediated oxidation) that may reduce in vivo activity .
- Prodrug design : Modifying the beta-alanine moiety to enhance bioavailability (e.g., ester prodrugs hydrolyzed in plasma) .
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentrations to correlate exposure with observed effects .
Q. How can computational modeling predict off-target interactions?
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with non-target enzymes (e.g., COX-2, due to structural similarity to NSAIDs) .
- Molecular dynamics (MD) : Simulations (50 ns) assess binding stability; RMSD >2 Å suggests weak/transient interactions .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- CRISPR/Cas9 knockouts : Deleting putative target genes (e.g., B-Raf) to confirm pathway-specific effects .
- Phosphoproteomics : SILAC-based mass spectrometry identifies phosphorylation changes in signaling pathways (e.g., MAPK/ERK) .
- Animal models : Xenograft studies in immunocompromised mice to evaluate tumor growth inhibition .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results across cell lines?
- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. MTT) .
- Cell line heterogeneity : Compare genetic profiles (e.g., p53 status in MCF-7 vs. MDA-MB-231) .
- Impurity analysis : HPLC-MS identifies trace impurities (e.g., de-fluorinated byproducts) that may skew results .
Q. What steps resolve discrepancies in enzyme inhibition kinetics?
- Steady-state vs. pre-steady-state assays : Determine if inhibition is time-dependent .
- Allosteric vs. competitive inhibition : Schild plots or Cheng-Prusoff equation analysis .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
